![molecular formula C25H30N4O4 B2595268 N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189722-84-6](/img/structure/B2595268.png)
N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
New spirothiazolidinone derivatives, related to the compound of interest, have shown promising antiviral activities. Specifically, compounds similar in structure have demonstrated strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, highlighting their potential as antiviral molecules (Apaydın et al., 2020).
Chemical Synthesis and Applications
A related study described the synthesis of various spiro compounds, including ones similar to the compound , through reactions involving benzyl ketones and acetamide. These compounds have potential applications in medicinal chemistry and drug synthesis (Hirota et al., 1978).
ORL1 Receptor Agonism
The compound's structural analogs have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. This receptor is involved in pain modulation and stress response, making these compounds relevant for neuroscience research (Röver et al., 2000).
Development of Diagnostic and Therapeutic Agents
Compounds structurally related to N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been investigated for their potential as diagnostic and therapeutic agents. For example, benzyl and sulfonyl derivatives of a similar compound were explored for antibacterial, antifungal, anthelmintic activity, and fingerprint detection applications (Khan et al., 2019).
Glucagon Receptor Antagonism
Spiroimidazolone-based antagonists, related to the compound , have been developed as antagonists of the human glucagon receptor (hGCGR). These compounds, due to their interaction with hGCGR, have potential applications in treating metabolic disorders such as diabetes (Demong et al., 2014).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-5-6-18(13-17(16)2)23-24(31)28-25(27-23)9-11-29(12-10-25)15-22(30)26-20-14-19(32-3)7-8-21(20)33-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIXODRSFIDXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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